molecular formula C27H25N3O5 B2568701 Boc-ala(2-bacd)-och2cn CAS No. 1213074-87-3

Boc-ala(2-bacd)-och2cn

Cat. No.: B2568701
CAS No.: 1213074-87-3
M. Wt: 471.513
InChI Key: LWNBFCYUBJBFRE-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-ala(2-bacd)-och2cn: is a chemical compound known for its complex structure and diverse applications in scientific research. It is a derivative of alanine, modified with a benzo[b]acridonyl group, and is often used in peptide chemistry and drug synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-ala(2-bacd)-och2cn typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzo[b]acridonyl group. The final step involves the attachment of the och2cn group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions: Boc-ala(2-bacd)-och2cn undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzo[b]acridonyl derivatives, while reduction can lead to the formation of reduced benzo[b]acridonyl compounds .

Scientific Research Applications

Boc-ala(2-bacd)-och2cn has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex peptides and as a building block for various chemical compounds.

    Biology: Employed in the study of protein interactions and as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialized chemicals and materials.

Comparison with Similar Compounds

Uniqueness: Boc-ala(2-bacd)-och2cn is unique due to its specific combination of protective groups and the benzo[b]acridonyl moiety, which imparts unique fluorescent properties and reactivity. This makes it particularly valuable in research applications where fluorescence and specific reactivity are required .

Properties

IUPAC Name

cyanomethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-27(2,3)35-26(33)30-23(25(32)34-11-10-28)13-16-8-9-21-19(12-16)24(31)20-14-17-6-4-5-7-18(17)15-22(20)29-21/h4-9,12,14-15,23H,11,13H2,1-3H3,(H,29,31)(H,30,33)/t23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNBFCYUBJBFRE-QHCPKHFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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